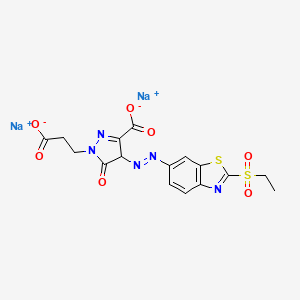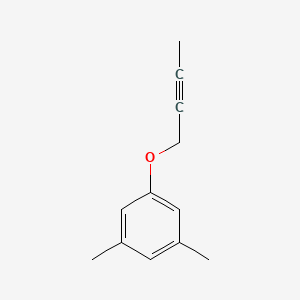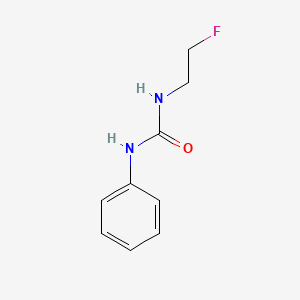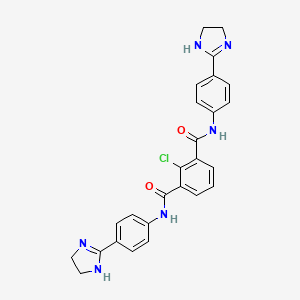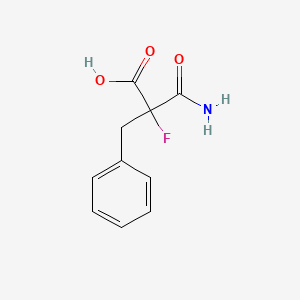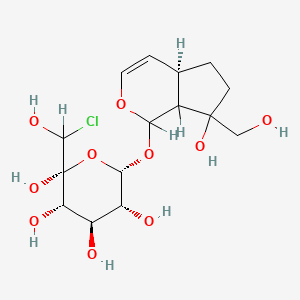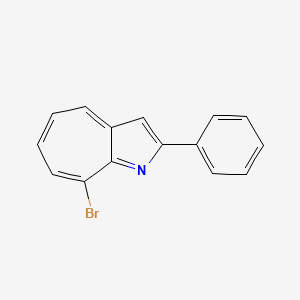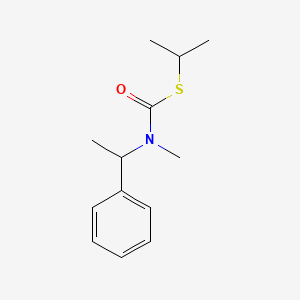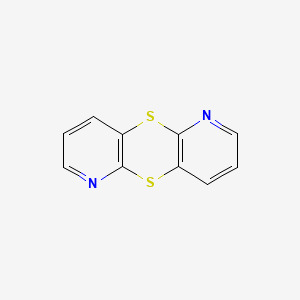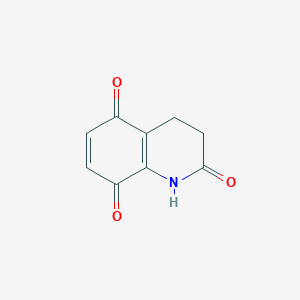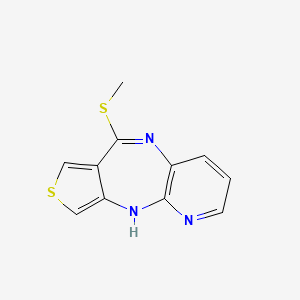
Carbamic acid, N-(3-((((isohexadecyloxy)carbonyl)amino)methyl)-3,5,5-trimethylcyclohexyl)-, isohexadecyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, N-(3-((((isohexadecyloxy)carbonyl)amino)methyl)-3,5,5-trimethylcyclohexyl)-, isohexadecyl ester is a complex organic compound that belongs to the class of carbamates. Carbamates are derivatives of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications. This particular compound is characterized by its unique structure, which includes a cyclohexyl ring and isohexadecyl ester groups, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N-(3-((((isohexadecyloxy)carbonyl)amino)methyl)-3,5,5-trimethylcyclohexyl)-, isohexadecyl ester typically involves the reaction of isohexadecyl alcohol with carbamic acid derivatives. The process may include the following steps:
Formation of Carbamic Acid Derivative: Reacting an amine with carbon dioxide to form the carbamic acid derivative.
Esterification: The carbamic acid derivative is then esterified with isohexadecyl alcohol under controlled conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of supercritical carbon dioxide as a solvent may also be employed to enhance the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, N-(3-((((isohexadecyloxy)carbonyl)amino)methyl)-3,5,5-trimethylcyclohexyl)-, isohexadecyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, N-(3-((((isohexadecyloxy)carbonyl)amino)methyl)-3,5,5-trimethylcyclohexyl)-, isohexadecyl ester has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the formulation of coatings, adhesives, and other materials.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups may facilitate binding to these targets, leading to inhibition or activation of specific pathways. The exact molecular pathways involved can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl Carbamate: A simpler ester of carbamic acid, used in various industrial applications.
Ethyl Carbamate: Known for its use in the synthesis of pharmaceuticals and as a reagent in organic chemistry.
Phenyl Carbamate: Utilized in the production of polymers and coatings.
Uniqueness
Carbamic acid, N-(3-((((isohexadecyloxy)carbonyl)amino)methyl)-3,5,5-trimethylcyclohexyl)-, isohexadecyl ester stands out due to its complex structure, which imparts unique physical and chemical properties. Its specific ester groups and cyclohexyl ring make it particularly suitable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
185529-24-2 |
|---|---|
Molekularformel |
C44H86N2O4 |
Molekulargewicht |
707.2 g/mol |
IUPAC-Name |
2-hexyldecyl N-[3-[(2-hexyldecoxycarbonylamino)methyl]-3,5,5-trimethylcyclohexyl]carbamate |
InChI |
InChI=1S/C44H86N2O4/c1-8-12-16-20-22-26-30-38(28-24-18-14-10-3)34-49-41(47)45-37-44(7)33-40(32-43(5,6)36-44)46-42(48)50-35-39(29-25-19-15-11-4)31-27-23-21-17-13-9-2/h38-40H,8-37H2,1-7H3,(H,45,47)(H,46,48) |
InChI-Schlüssel |
XXRXLPISWRNWDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(CCCCCC)COC(=O)NCC1(CC(CC(C1)(C)C)NC(=O)OCC(CCCCCC)CCCCCCCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


